molecular formula C27H25NO5 B2373354 6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one CAS No. 866727-31-3

6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one

Cat. No.: B2373354
CAS No.: 866727-31-3
M. Wt: 443.499
InChI Key: ROJQHBGUQJLHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

In a study, products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction were obtained .


Physical And Chemical Properties Analysis

The compound is a high-melting, thermostable crystalline substance. It is readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols . The molecular weight of the compound is 443.499.

Scientific Research Applications

Synthesis and Theoretical Study A study conducted by Sobarzo-Sánchez et al. explores the synthesis of 5,6-Dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one, a compound closely related to the specified chemical. This research investigates the cyclization of phenylethylaminophtalides and characterizes the product using X-ray diffraction and NMR, alongside a theoretical study using DFT methods. The study aims to understand the aromatic demethoxylation process, providing insights into the synthesis of complex quinoline derivatives (E. Sobarzo-Sánchez, L. Castedo, & J. Fuente, 2006).

Approaches to Derivatives Another research by Sobarzo-Sánchez et al. demonstrates the use of 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl derivatives as starting materials to synthesize oxoisoaporphine and tetrahydroisoquinoline derivatives. This study outlines new approaches to these compounds, showcasing their potential in the synthesis of pharmacologically relevant molecules (E. Sobarzo-Sánchez, E. Uriarte, L. Santana, R. Tapia, & Paulo Pérez Lourido, 2010).

Photoreduction Studies Research on the photoreduction of oxoisoaporphines by tertiary amines, involving a compound structurally similar to 6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one, provides insights into the electron-proton-electron transfer mechanism. These findings have implications for understanding the chemical behavior of quinoline derivatives under photoreductive conditions, which could be relevant for developing novel photochemical processes (J. R. De la Fuente, C. Jullian, C. Saitz, E. Sobarzo-Sánchez, Verónica Neira, C. González, R. López, & H. Pessoa‐Mahana, 2004).

Antibacterial Activity A study identifies novel inhibitors of Mycobacterium tuberculosis from a series of 4-anilinoquinolines and quinazolines, highlighting the potential antibacterial applications of quinoline derivatives. The research underlines specific structural features crucial for Mtb inhibition, providing a foundation for developing new antibacterial agents (Christopher R M Asquith, Neil Fleck, Chad D Torrice, Daniel J Crona, Christoph Grundner, & William J Zuercher, 2019).

Properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-17-6-5-7-18(12-17)15-28-16-22(26(29)19-8-10-20(31-2)11-9-19)27(30)21-13-24(32-3)25(33-4)14-23(21)28/h5-14,16H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJQHBGUQJLHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.